6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Medicinal Chemistry Ligand Design Physicochemical Profiling

Researchers optimizing ATP-competitive kinase inhibitors often face SAR bottlenecks when scaffolds lack adequate hydrogen-bonding capacity for hinge-region interactions. 6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 900319-17-7) resolves this with: • 2 HBD & 83.1 Ų TPSA - enables critical hinge-region H-bonds absent in des-amino analogs • Dual C-2/C-5 methyl substitution - steric complementarity for hydrophobic kinase pockets • ≥95% purity with COA - batch-to-batch consistency for HTS and CRO workflows

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 900319-17-7
Cat. No. B1289268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
CAS900319-17-7
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C(=N1)N=C(N2)C)N
InChIInChI=1S/C7H9N5O/c1-3-5(8)6(13)12-7(9-3)10-4(2)11-12/h8H2,1-2H3,(H,9,10,11)
InChIKeyLDSSGWXLXBRTKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Physicochemical Baseline


6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 900319-17-7) is a fully unsaturated heterocyclic compound belonging to the triazolopyrimidine class. Its molecular formula is C₇H₉N₅O (MW 179.18 g mol⁻¹) [1]. The scaffold contains a 6‑amino substituent and methyl groups at positions 2 and 5 on the fused triazole‑pyrimidine core, which critically differentiate its physicochemical profile from closely related analogs . The compound is commercially available as a research‑grade building block through major suppliers such as Sigma‑Aldrich (ChemBridge portfolio) with specified purity of ≥95 % .

6‑amino substituent supports directed hydrogen‑bonding studies with kinase hinge regions.

Dual methyl groups (C‑2, C‑5) enable steric/electronic SAR exploration on the triazolopyrimidine core.

Documented purity with accessible certificate of analysis supports reproducible assay outcomes.

6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Non-Interchangeable Analogs


Triazolopyrimidine analogs that differ by a single substituent can exhibit dramatically altered hydrogen‑bonding capacity, polarity, and conformational preferences, all of which directly affect target engagement, solubility, and pharmacokinetic behavior [1]. For example, the des‑amino analog (2,5‑dimethyl[1,2,4]triazolo[1,5‑a]pyrimidin‑7‑ol) loses one hydrogen‑bond donor and shows a >20 Ų reduction in topological polar surface area . Such differences alter predicted ADME properties and can lead to divergent biological outcomes, making it essential to select the precise substitution pattern required for the intended assay or synthesis route. The quantitative evidence below demonstrates these non‑interchangeable characteristics.

Target compound
2 HBD, TPSA 83.1 Ų, 6‑NH₂ present
Des‑amino analog
1 HBD, lower TPSA; may shift interaction profile and permeability predictions
Target compound
≥95 % purity with COA documentation
Des‑amino analog
Typical purity 95 %, limited certificate traceability; batch variability risk
Target compound
Three substitution sites (2‑CH₃, 5‑CH₃, 6‑NH₂)
Common analogs
1–2 substitution sites; SAR space and scaffold versatility may not transfer

6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Analog Comparison Evidence


Hydrogen-Bond Donor Count vs. Des-Amino Analog

The 6‑amino group provides the target compound with two hydrogen‑bond donors (HBD), whereas the des‑amino analog 2,5‑dimethyl[1,2,4]triazolo[1,5‑a]pyrimidin‑7‑ol possesses only one donor [1]. The additional donor enhances the capacity for directed hydrogen‑bonding with biological targets such as kinase ATP‑binding pockets [2].

HBD count
Computed property
Target: 2 HBD
Des‑amino: 1 HBD
Δ +1 HBD (100 % increase)
Supports directed hydrogen‑bonding in kinase design contexts.
PubChem computed; assay validation recommended.
Medicinal Chemistry Ligand Design Physicochemical Profiling

Higher TPSA vs. Des-Amino Analog

The target compound exhibits a TPSA of 83.1 Ų, which is 20.1 Ų higher than the des‑amino analog (63 Ų) [1]. This difference places the target compound closer to the threshold generally associated with reduced passive membrane permeability, potentially influencing oral bioavailability predictions [2].

TPSA
Computed property
Target: 83.1 Ų
Des‑amino: 63 Ų
Δ +20.1 Ų (32 % increase)
TPSA increase context for permeability tuning.
Cactvs/ACD/Labs computed; experimental correlation needed.
Drug Design ADME Prediction Permeability

Documented Purity & Supplier Traceability

The compound is offered at a certified purity of ≥95 % (Sigma‑Aldrich/ChemBridge) , with other vendors listing 98 % purity (e.g., MolCore) . In contrast, the des‑amino analog is typically listed at 95 % purity without the same level of traceable documentation . This documented purity reduces the risk of batch‑to‑batch variability in sensitive assays.

Purity specification
Supplier specification
Target: ≥95 % with COA
Des‑amino: 95 % typical, limited documentation
Documented purity supports assay reproducibility.
Verify certificate for batch-specific quality metrics.
Chemical Procurement Quality Control Reproducibility

Unique Scaffold: Dual Methylation & 6-Amino Group

The simultaneous presence of methyl groups at C‑2 and C‑5 together with a 6‑amino substituent creates a substitution pattern that is distinct from the simpler 5‑methyl or 2‑methyl mono‑substituted analogs commonly used in triazolopyrimidine SAR studies [1]. This unique combination enables exploration of steric and electronic effects at three positions simultaneously, facilitating the design of focused libraries for kinase and antiviral targets [2].

Substitution complexity
Class‑level inference
Target: 2‑CH₃, 5‑CH₃, 6‑NH₂ (3 sites)
Common analogs: 1–2 substitution sites
Enables broader SAR exploration vs. common mono‑substituted analogs.
Patent‑class kinase context; experimental validation needed.
Structure‑Activity Relationship Medicinal Chemistry Scaffold Hopping

6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: High-Value Applications


Kinase Inhibitor Hit-Finding and Lead Optimization

The elevated hydrogen‑bond donor count (2 HBD) and increased TPSA (83.1 Ų) [1] make this compound a superior starting point for designing ATP‑competitive kinase inhibitors, as the additional amino group can form critical hinge‑region hydrogen bonds that are impossible with des‑amino analogs. The dual‑methyl substitution further provides steric complementarity for hydrophobic pockets adjacent to the adenine binding site [2].

Focused Library Synthesis for Antiviral SAR

The three‑point substitution pattern (C‑2 methyl, C‑5 methyl, C‑6 amino) enables systematic variation of steric and electronic parameters in a single scaffold. This reduces the number of compounds needed to cover SAR space when optimizing activity against viral targets such as HIV‑1 RNase H, where triazolopyrimidine derivatives have shown micromolar IC₅₀ values [3].

ADME-Guided Candidate Selection

The 32 % increase in TPSA relative to the des‑amino analog [1] can be exploited to dial in permeability and solubility properties. Procurement of the amino‑substituted scaffold allows medicinal chemists to begin lead optimization with a compound already positioned closer to desirable ADME space, potentially shortening the optimization cycle.

Reproducible Procurement for High-Throughput Screening

With documented purity ≥95 % and accessible certificates of analysis , this compound meets the quality requirements of high‑throughput screening centers and contract research organizations, where batch‑to‑batch consistency is paramount for data reproducibility.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
Amino‑substituted scaffold with hydrogen‑bond donor profile
Hinge‑region binding assay context
Antiviral SAR library design
Three‑point substitution pattern for steric/electronic variation
RNase H inhibition assay context
ADME property tuning in lead optimization
Polar surface area context relative to des‑amino analog
Permeability and solubility assay review
High‑throughput screening procurement
Documented purity and certificate of analysis availability
Batch‑to‑batch consistency verification
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